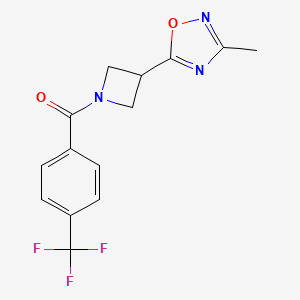![molecular formula C9H17NO2 B2985874 [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol CAS No. 2174001-33-1](/img/structure/B2985874.png)
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol: is a bicyclic compound featuring an oxabicyclo structure with an aminomethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions may target the hydroxymethyl group, converting it into other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations can be used as oxidizing agents under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions depending on the desired product.
Major Products: The major products of these reactions include quaternary ammonium compounds, reduced alcohols, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(aminomethyl)-2-oxabicyclo[222]octan-4-yl]methanol serves as a building block for the synthesis of more complex molecules
Biology: The compound’s structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding. Its bicyclic framework can mimic natural products, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.
Industry: Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and specialty chemicals.
Mécanisme D'action
The mechanism by which [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position and type of functional groups.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring, used in drug discovery and synthesis.
Imidazoles: These heterocycles are structurally different but share some chemical reactivity and applications in pharmaceuticals.
Uniqueness: The uniqueness of [1-(aminomethyl)-2-oxabicyclo[222]octan-4-yl]methanol lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFIKDQBNDIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2985791.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)

![1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2985795.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)





![7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2985808.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2985814.png)
